C23H24Fno2S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles .
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine include:
- 2-[4-(2-Fluorophenyl)-2-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-b]pyridin-3-yl]pentanoic acid .
- 2-(4-tert-Butylphenoxy)-N-(4-fluorophenyl)-N-(2-thienylmethyl)acetamide .
- 3-[(Cyclohexylsulfanyl)methyl]-N-(5-fluoro-2-methylphenyl)-1-benzofuran-2-carboxamide .
Uniqueness
The uniqueness of 1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it valuable for targeted research and applications where similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C23H24FNO2S |
---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-propylacetamide |
InChI |
InChI=1S/C23H24FNO2S/c1-4-11-25-23(26)14-21-15(2)20(19-10-7-17(24)13-22(19)21)12-16-5-8-18(9-6-16)28(3)27/h5-10,12-13H,4,11,14H2,1-3H3,(H,25,26)/b20-12+ |
InChI-Schlüssel |
FWUCKECVFCUPCY-UDWIEESQSA-N |
Isomerische SMILES |
CCCNC(=O)CC1=C(/C(=C\C2=CC=C(C=C2)S(=O)C)/C3=C1C=C(C=C3)F)C |
Kanonische SMILES |
CCCNC(=O)CC1=C(C(=CC2=CC=C(C=C2)S(=O)C)C3=C1C=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.